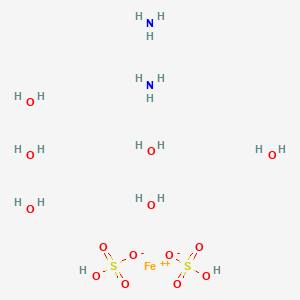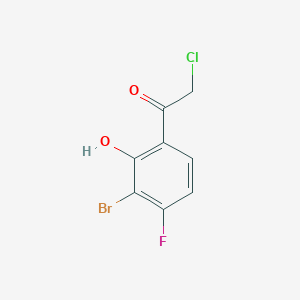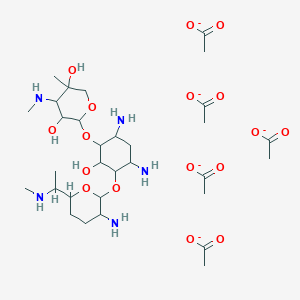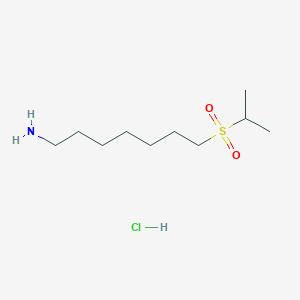
1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene is an organic compound with the molecular formula C9H8F3N3. This compound is characterized by the presence of an azido group (-N3) attached to a trifluoroethyl group (-CF3) and a methyl group (-CH3) attached to a benzene ring. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
The synthesis of 1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and sodium azide.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
Reaction Mechanism: The nucleophilic substitution reaction occurs, where the azide ion (N3-) replaces the chloride ion (Cl-) in the 4-methylbenzyl chloride, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group (-NH2).
Substitution: The azido group can participate in substitution reactions, leading to the formation of various derivatives.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., copper catalysts for cycloaddition reactions). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of triazoles and other nitrogen-containing heterocycles.
Biology: The compound is used in bioconjugation reactions, where it can be attached to biomolecules for labeling and detection purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene can be compared with other similar compounds, such as:
1-(1-Azido-2,2,2-trifluoroethyl)benzene: Lacks the methyl group on the benzene ring, resulting in different reactivity and properties.
4-Methylbenzyl azide: Lacks the trifluoroethyl group, leading to different electronic properties and reactivity.
1-Azido-2,2,2-trifluoroethane: Lacks the benzene ring, resulting in different applications and reactivity.
The presence of both the azido and trifluoroethyl groups in this compound makes it unique, providing a combination of high reactivity and unique electronic properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C9H8F3N3 |
|---|---|
Peso molecular |
215.17 g/mol |
Nombre IUPAC |
1-(1-azido-2,2,2-trifluoroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H8F3N3/c1-6-2-4-7(5-3-6)8(14-15-13)9(10,11)12/h2-5,8H,1H3 |
Clave InChI |
LGHXIGTUGRJTAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C(F)(F)F)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride](/img/structure/B13718085.png)

